4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol
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Overview
Description
4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazoles often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and inhibiting its function . This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol include other imidazole derivatives and 2-aminothiazoles . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethylthio group, in particular, enhances its potential as a versatile intermediate for the synthesis of various heterocyclic compounds .
Properties
Molecular Formula |
C6H11N3OS |
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Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanylmethyl)-1H-imidazol-4-ol |
InChI |
InChI=1S/C6H11N3OS/c7-1-2-11-3-5-6(10)9-4-8-5/h4,10H,1-3,7H2,(H,8,9) |
InChI Key |
YXBWUAFSVHRKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CSCCN)O |
Origin of Product |
United States |
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